3-(4-Methyl-benzylsulfanyl)-propionic acid

Vue d'ensemble

Description

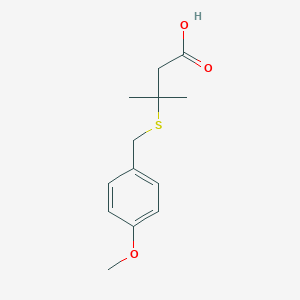

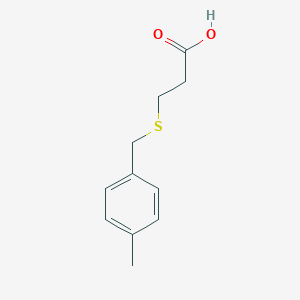

“3-(4-Methyl-benzylsulfanyl)-propionic acid” is an organic compound containing a propionic acid group (-CH2CH2COOH), a methyl-benzyl group (C6H4-CH2-CH3), and a sulfanyl group (-SH). The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzyl derivative with a compound containing the propionic acid and sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is likely to contribute to the compound’s aromaticity, while the propionic acid group could make the compound acidic. The sulfanyl group might participate in hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acid group might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The sulfanyl group could be oxidized to a sulfonyl group, and the benzyl group might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar carboxylic acid group and the less polar benzyl group. Its melting and boiling points would depend on the strength of the intermolecular forces .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

Field

Organic Chemistry

Application

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Method of Application

The process involves the use of a variety of boron reagents, with properties that have been tailored for application under specific SM coupling conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Results

The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Drug Design and Delivery

Field

Pharmaceutical Chemistry

Application

Boronic acids and their esters, similar to “3-(4-Methyl-benzylsulfanyl)-propionic acid”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Method of Application

These compounds are only marginally stable in water. The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .

Results

The study provides insights into the stability of these compounds in water, which is crucial for their application in drug design and delivery .

Synthetic Approaches and Applications of Sulfonimidates

Application

Sulfonimidates, which are sulfur(VI) species bearing a tetrahedral sulfur center, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Method of Application

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity .

Results

Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Design, Synthesis, and Biological Evaluation of Sulfonic Acid Ester

Application

Epidemiological studies have established an inverse relationship between plasma high-density lipoprotein (HDL) cholesterol concentration and incidence of coronary artery disease (CAD). Thus, the development of novel therapies that attempt to exploit the atheroprotective functions of HDL is a major goal .

Method of Application

The design, synthesis, and biological evaluation of sulfonic acid ester and its derivatives are being studied for their potential as novel therapies .

Results

The study provides insights into the potential of these compounds in the development of novel therapies .

Organotrifluoroborate Salts in Suzuki–Miyaura Couplings

Application

Organotrifluoroborate salts have been studied for their reactivity in Suzuki–Miyaura couplings . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Method of Application

An extensive optimization regime of Suzuki–Miyaura coupling conditions for the use of organotrifluoroborates has been undertaken . Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .

Results

Sulfonimidates as Alkyl Transfer Reagents

Application

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols , playing on the lability of sulfonimidates under acidic conditions .

Method of Application

The use of elevated temperatures can limit applications of sulfonimidates . However, in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGBHTAZBLVTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400759 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-benzylsulfanyl)-propionic acid | |

CAS RN |

78981-22-3 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.